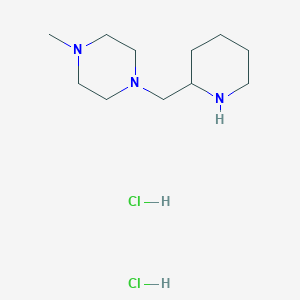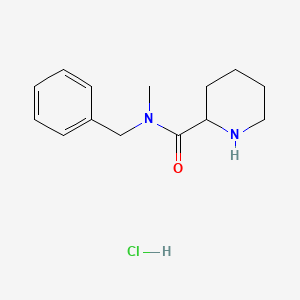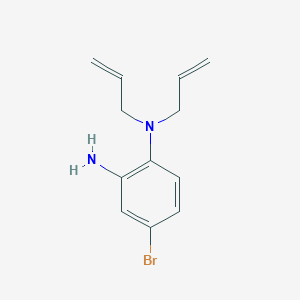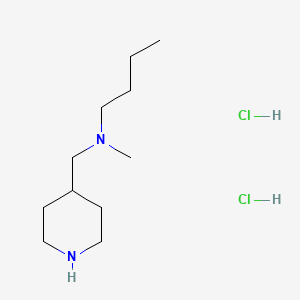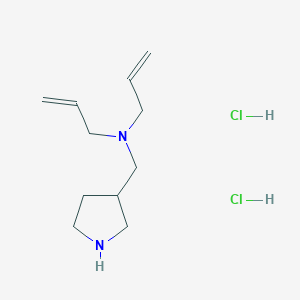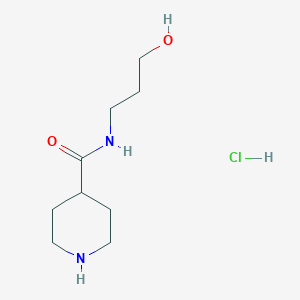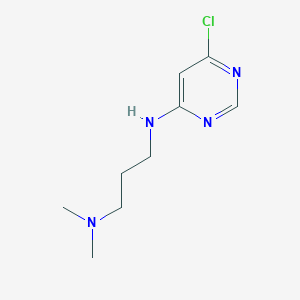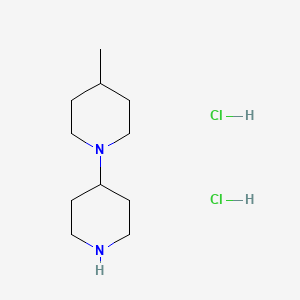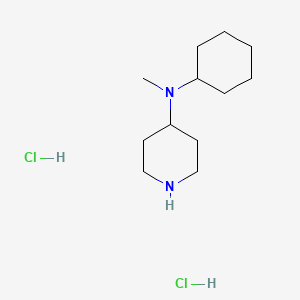
3-甲基-1-(2-吡咯烷基甲基)哌啶二盐酸盐
描述
3-Methyl-1-(2-pyrrolidinylmethyl)piperidine dihydrochloride is a chemical compound with the molecular formula C11H24Cl2N2 . It is a potent psychoactive designer drug that belongs to the family of piperidine derivatives.
Synthesis Analysis
The synthesis of piperidine derivatives, such as 3-Methyl-1-(2-pyrrolidinylmethyl)piperidine dihydrochloride, has been a topic of interest in recent scientific literature . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of 3-Methyl-1-(2-pyrrolidinylmethyl)piperidine dihydrochloride is characterized by an average mass of 255.228 Da and a monoisotopic mass of 254.131653 Da .科学研究应用
Pharmacology
In pharmacology, this compound is valued for its role as a building block in the synthesis of various pharmacologically active molecules. Piperidine derivatives, including 3-Methyl-1-(2-pyrrolidinylmethyl)piperidine dihydrochloride, are present in more than twenty classes of pharmaceuticals . They are particularly significant in the development of drugs targeting the central nervous system, where the piperidine moiety can influence the bioavailability and receptor affinity of therapeutic agents.
Medicinal Chemistry
The compound’s structural features make it a candidate for the design of new medicinal compounds. Its piperidine core is a common motif in molecules with analgesic, antipsychotic, and antihistaminic properties . Researchers utilize it to create analogs and derivatives that can be screened for activity against a variety of biological targets.
Biochemistry
In biochemistry, 3-Methyl-1-(2-pyrrolidinylmethyl)piperidine dihydrochloride can be used to study enzyme-substrate interactions, particularly those involving nitrogen-containing substrates. The piperidine ring system is a key structural component in many natural products and biochemicals, making this compound useful in mimicking or influencing biological pathways .
Materials Science
This compound’s derivatives can be used in materials science for the development of novel organic materials. Its robustness and ability to engage in pi-stacking interactions make it suitable for creating new polymers or small molecule organic semiconductors with potential applications in electronics .
Analytical Chemistry
In analytical chemistry, 3-Methyl-1-(2-pyrrolidinylmethyl)piperidine dihydrochloride can serve as a reference compound or a reagent in the qualitative and quantitative analysis of complex mixtures. Its well-defined structure and properties allow it to be used as a standard in chromatographic or spectroscopic methods .
Organic Synthesis
The compound is a versatile intermediate in organic synthesis. It can undergo various chemical reactions, including alkylation, acylation, and oxidation, which are fundamental in constructing complex organic molecules. Its use in multicomponent reactions is particularly valuable for generating diversity in chemical libraries .
属性
IUPAC Name |
3-methyl-1-(pyrrolidin-2-ylmethyl)piperidine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2.2ClH/c1-10-4-3-7-13(8-10)9-11-5-2-6-12-11;;/h10-12H,2-9H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNYWKPHGYAVOAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CC2CCCN2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-1-(2-pyrrolidinylmethyl)piperidine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



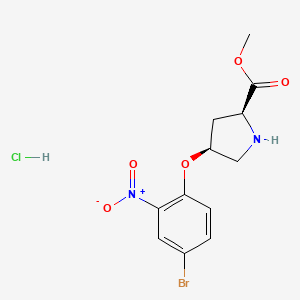
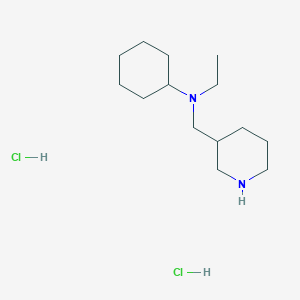
![2-[Methyl(3-piperidinyl)amino]-1-ethanol dihydrochloride](/img/structure/B1424722.png)
